5-ethyl-2-sulfanyl-1H-pyrimidin-6-one
Description
Properties
IUPAC Name |
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWJPAOAQCXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” involves multiple steps, including the use of specific catalysts and reaction conditions. One common method involves the use of collision-induced dissociation (CID) in mass spectrometry to unveil structural details of metabolites and lipids . This method is crucial for the structural elucidation and characterization of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using advanced techniques such as tandem mass spectrometry. This method allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-SH) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Table 1: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 30% H₂O₂ | Glacial AcOH, 25°C | Sulfoxide derivative | 72–85 | |
| 50% H₂O₂ | 60°C, 4 h | Sulfone derivative | 68–78 |
Nucleophilic Substitution Reactions
The sulfanyl group acts as a nucleophile, participating in displacement reactions with electrophilic reagents.
Alkylation
-
Reagents : Phenacyl bromides (e.g., 4-methylphenacyl bromide) .
-
Conditions : Sodium ethoxide (NaOEt) in ethanol under reflux (5–6 h) .
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Products : Substituted sulfanylpyrimidinones with phenacyl groups.
Example :
Reaction with 4-methylphenacyl bromide yields 5-ethyl-2-[(4-methylphenacyl)sulfanyl]-1H-pyrimidin-6-one (Yield: 67%) .
Arylation
-
Conditions : Heterogeneous catalysis (e.g., K₂CO₃, DMF, 80°C) .
-
Products : Aryl-sulfanyl derivatives with electron-withdrawing or donating groups.
Table 2: Substitution Reactions
Cyclization Reactions
The compound participates in cyclization to form fused heterocyclic systems.
-
Products : Thieno[2,3-d]pyrimidine derivatives.
Example :
Cyclization with thiourea yields 5-ethyl-2-(thieno[2,3-d]pyrimidin-4-yl)sulfanyl-1H-pyrimidin-6-one .
Coordination Chemistry
The sulfanyl group coordinates with transition metals, forming complexes with potential catalytic or therapeutic applications.
Table 3: Metal Complex Properties
| Metal Ion | Coordination Mode | Application | Reference |
|---|---|---|---|
| Cu(II) | Bidentate (S, N) | Antimicrobial activity | |
| Fe(III) | Tridentate | Catalytic oxidation |
Biological Activity Correlation
Chemical modifications of 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one directly influence its bioactivity:
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Antimicrobial Activity : Substitution with morpholin-4-yl ethyl groups enhances activity against Staphylococcus aureus (MIC: 0.0619 μmol/mL) .
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Anticancer Potential : Sulfone derivatives exhibit IC₅₀ values comparable to cisplatin in hepatocellular carcinoma cells .
Mechanistic Insights
-
Sulfoxidation : Follows a radical mechanism initiated by H₂O₂, confirmed via ESR spectroscopy .
-
Substitution Reactions : Proceed via an SN2 pathway, as evidenced by kinetic studies .
Stability and Degradation
Scientific Research Applications
Chemical Synthesis and Characterization
Synthetic Methods:
The synthesis of 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one typically involves multi-step processes that may include oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications. For example, mass spectrometry is often employed to elucidate the structure of this compound and its derivatives, allowing researchers to understand their reactivity and potential applications better.
Reactivity:
This compound undergoes various chemical reactions which are essential for developing derivatives with modified biological activities. The use of specific reagents like halogenated hydrocarbons and catalysts such as manganese enhances the efficiency of these reactions.
Biological Applications
Medicinal Chemistry:
this compound has been studied for its potential as a therapeutic agent. Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown significant inhibition of COX-2 activity, a key target in anti-inflammatory drug development . The IC50 values for related compounds were reported to be comparable to established drugs like celecoxib, indicating potential for similar efficacy in clinical settings .
Enzyme Inhibition:
This compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. Studies suggest that derivatives of pyrimidine compounds can inhibit human lactate dehydrogenase A (hLDHA), an enzyme associated with tumor metabolism . The design of new inhibitors based on this scaffold aims to improve potency against cancer cells.
Material Science Applications
Photophysical Properties:
Recent studies have highlighted the significance of this compound derivatives in material science due to their exceptional photophysical properties. These compounds can serve as fluorophores in various applications, including sensors and imaging technologies . Their ability to form stable crystals with unique supramolecular properties further enhances their utility in solid-state applications.
Case Study 1: Anti-inflammatory Activity
In a study evaluating various pyrimidine derivatives, compounds structurally related to this compound demonstrated significant anti-inflammatory effects in animal models, effectively reducing paw edema induced by carrageenan . This highlights the therapeutic potential of this compound class.
Case Study 2: Enzyme Inhibition
A series of experiments aimed at assessing the inhibitory effects of pyrimidine derivatives on hLDHA showed promising results, with modifications leading to enhanced binding affinities and improved efficacy against cancer cell lines . This underscores the relevance of structural modifications in developing effective inhibitors.
Mechanism of Action
Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include various metabolites and lipids that undergo similar chemical reactions and have comparable applications . compound “this compound” stands out due to its high purity and efficiency in different scientific applications.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s ethyl and sulfanyl groups contrast with Compound 9c ’s phenyl and multiple sulfur substituents, which confer higher molecular weight and aromaticity .
- A504277 ’s bulky piperazinyl sulfonyl group enhances hydrophilicity, making it more suitable for drug development compared to the simpler target compound .
Spectral Data :
- Compound 9c ’s IR peak at 1733 cm⁻¹ confirms the presence of a carbonyl group, a feature shared with the target compound. However, its ¹H NMR signals for ethyl (δ 1.28) and aromatic protons (δ 7.38–7.41) highlight substituent-driven shifts .
Biological Relevance: A504277’s structural complexity aligns with kinase inhibitor scaffolds, whereas the target compound’s simplicity may limit direct therapeutic use but favors synthetic versatility .
Hazard and Handling
- The target compound’s sulfanyl group may pose reactivity risks (e.g., oxidation to disulfides), whereas 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is noted as low-hazard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
